N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide
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Overview
Description
N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide: is an organic compound with the molecular formula C20H18N4O2 It is a derivative of isonicotinamide and features a phenylene core substituted with two methyl groups and two isonicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dimethyl-1,4-phenylenediamine and isonicotinoyl chloride hydrochloride.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the amide groups are replaced by other functional groups.
Scientific Research Applications
Chemistry:
Ligand Synthesis: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is used as a ligand in coordination chemistry to form metal complexes.
Polymer Science: It serves as a monomer or cross-linking agent in the synthesis of functional polymers.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry:
Mechanism of Action
The mechanism of action of N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π interactions. These interactions facilitate the formation of stable complexes and materials with desired properties .
Comparison with Similar Compounds
N,N’-(1,4-Phenylene)diisonicotinamide: Similar structure but without the methyl groups, leading to different physical and chemical properties.
N,N’-Bis(4-pyridylformamide)-1,4-benzenediamine: Another derivative with different substituents on the phenylene core.
Uniqueness:
N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is unique due to the presence of methyl groups, which influence its steric and electronic properties, making it suitable for specific applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2,5-dimethyl-4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-18(24-20(26)16-5-9-22-10-6-16)14(2)12-17(13)23-19(25)15-3-7-21-8-4-15/h3-12H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
DRJUZBOVBDMERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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